In-depth Technical Guide on the Mechanism of Action of 4,4-Diphenylbutylamine Hydrochloride: A Review of Available Data
In-depth Technical Guide on the Mechanism of Action of 4,4-Diphenylbutylamine Hydrochloride: A Review of Available Data
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding the specific mechanism of action, biological targets, and quantitative pharmacological data for 4,4-Diphenylbutylamine hydrochloride is not extensively available in the public scientific literature. This guide summarizes the available chemical information and provides context based on structurally related compounds.
Introduction to 4,4-Diphenylbutylamine Hydrochloride
4,4-Diphenylbutylamine is a chemical compound with the molecular formula C16H19N.[1] Its hydrochloride salt is the form typically used for handling and research purposes. Structurally, it belongs to the class of phenylalkylamines, characterized by a butylamine chain attached to two phenyl groups at the fourth carbon position. While the broader class of phenylalkylamines has been investigated for various therapeutic applications, including as calcium channel blockers, specific research into the biological activity of 4,4-Diphenylbutylamine hydrochloride is limited.[2]
Physicochemical Properties
A summary of the computed physicochemical properties for the base compound, 4,4-Diphenylbutylamine, is provided in the table below. This data is derived from publicly available chemical databases.
| Property | Value | Source |
| Molecular Formula | C16H19N | PubChem[1] |
| Molecular Weight | 225.33 g/mol | PubChem[1] |
| IUPAC Name | 4,4-diphenylbutan-1-amine | PubChem[1] |
| CAS Number | 36765-74-9 | PubChem[1] |
Putative Mechanism of Action: Inferences from Structurally Related Compounds
Due to the scarcity of direct research on 4,4-Diphenylbutylamine hydrochloride, its mechanism of action can only be hypothesized based on the activities of structurally analogous compounds.
3.1. Phenylalkylamines: The broader family of phenylalkylamines has been a source of various pharmacologically active agents. For instance, Verapamil, a phenylalkylamine derivative, is a well-known L-type calcium channel blocker used in the treatment of cardiovascular conditions.[2] The exploration of different alkyl chain lengths and substitutions on the phenyl rings has been a strategy to discover novel therapeutic agents.[2]
3.2. Diphenylalkyl- Scaffolds: Compounds containing a diphenylalkyl moiety are known to interact with a variety of central nervous system targets. For example, Diphenylpyraline is an antihistamine that acts as an H1-receptor antagonist.[3] Other compounds with similar structural features have shown affinity for dopamine and sigma receptors.
3.3. Phenylbutylamine Analogs: It is important to distinguish 4,4-Diphenylbutylamine from its less substituted analog, 4-Phenylbutylamine. The latter contains only one phenyl group and is classified as a phenylbutylamine.[4][5] While information on 4-Phenylbutylamine's specific mechanism of action is also not abundant, it is structurally distinct and any biological activity would not be directly transferable to the diphenyl-substituted compound.
Experimental Data and Protocols: A Notable Gap in the Literature
A comprehensive search of scientific databases reveals a lack of published studies detailing the experimental investigation of 4,4-Diphenylbutylamine hydrochloride's mechanism of action. Consequently, there is no quantitative data such as binding affinities (Ki, IC50 values), functional assay results (EC50 values), or detailed experimental protocols for this specific compound.
Signaling Pathways: Uncharted Territory
Without identified biological targets, it is not possible to delineate any signaling pathways that may be modulated by 4,4-Diphenylbutylamine hydrochloride. The creation of a signaling pathway diagram would be purely speculative and is therefore not included.
To illustrate a hypothetical experimental workflow for characterizing the mechanism of action of a novel compound like 4,4-Diphenylbutylamine hydrochloride, the following diagram is provided.
Caption: A generalized experimental workflow for elucidating the mechanism of action of a novel compound.
Conclusion and Future Directions
For researchers and drug development professionals, this represents an opportunity for novel investigation. Future research should focus on:
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Initial Target Screening: Employing broad binding and functional assays to identify potential biological targets.
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In Vitro and In Vivo Studies: Characterizing the pharmacological effects of the compound in cellular and animal models.
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Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the structural determinants of any observed activity.
Without such foundational research, any discussion of the mechanism of action of 4,4-Diphenylbutylamine hydrochloride is speculative. The scientific community awaits empirical data to elucidate the pharmacological profile of this compound.
References
- 1. 4,4-Diphenylbutylamine | C16H19N | CID 3015863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Phenylbutylamine Hydrochloride | 30684-06-1 | Benchchem [benchchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Benzenebutanamine | C10H15N | CID 83242 - PubChem [pubchem.ncbi.nlm.nih.gov]
